3,4-diethoxy-N-ethylbenzamide
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Overview
Description
3,4-diethoxy-N-ethylbenzamide is an organic compound belonging to the benzamide class. Benzamides are known for their diverse applications in pharmaceuticals, agrochemicals, and industrial processes. This compound is characterized by the presence of two ethoxy groups attached to the benzene ring and an ethyl group attached to the amide nitrogen.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-diethoxy-N-ethylbenzamide typically involves the condensation of 3,4-diethoxybenzoic acid with ethylamine. The reaction is carried out under acidic or basic conditions to facilitate the formation of the amide bond. Common reagents used in this synthesis include thionyl chloride or carbodiimides to activate the carboxylic acid group, followed by the addition of ethylamine.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of catalysts, such as aluminum trichloride, can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3,4-diethoxy-N-ethylbenzamide undergoes various chemical reactions, including:
Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to form amines.
Substitution: The ethoxy groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents used under anhydrous conditions.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
Oxidation: Formation of 3,4-diethoxybenzoic acid.
Reduction: Formation of 3,4-diethoxy-N-ethylamine.
Substitution: Formation of 3,4-dihalo-N-ethylbenzamide.
Scientific Research Applications
3,4-diethoxy-N-ethylbenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and reduced side effects.
Mechanism of Action
The mechanism of action of 3,4-diethoxy-N-ethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy groups and the amide moiety play crucial roles in binding to these targets, modulating their activity. This compound can inhibit or activate various biochemical pathways, depending on its specific interactions with the target molecules.
Comparison with Similar Compounds
Similar Compounds
3,4-dimethoxy-N-ethylbenzamide: Similar structure but with methoxy groups instead of ethoxy groups.
3,4-diethoxy-N-methylbenzamide: Similar structure but with a methyl group instead of an ethyl group.
3,4-dihydroxy-N-ethylbenzamide: Similar structure but with hydroxy groups instead of ethoxy groups.
Uniqueness
3,4-diethoxy-N-ethylbenzamide is unique due to the presence of ethoxy groups, which can influence its chemical reactivity and biological activity. The ethoxy groups can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .
Properties
IUPAC Name |
3,4-diethoxy-N-ethylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-4-14-13(15)10-7-8-11(16-5-2)12(9-10)17-6-3/h7-9H,4-6H2,1-3H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAULWWCBQMLHIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC(=C(C=C1)OCC)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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